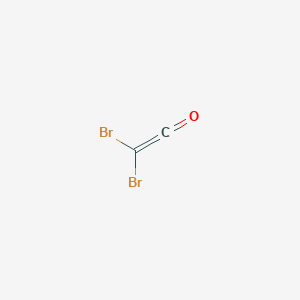

Dibromoethen-1-one

Description

Historical Context and Significance of Ketene (B1206846) Chemistry in Organic Synthesis

The field of ketene chemistry traces its origins to the early 20th century with the pioneering work of Nobel Prize-winning German chemist Hermann Staudinger. acs.orgvedantu.com In 1905, at the young age of 24, Staudinger discovered this highly reactive class of organic compounds, with diphenylketene (B1584428) being the first to be synthesized and characterized. advancedsciencenews.comscripps.eduadvancedsciencenews.com This discovery was a significant milestone in organic chemistry, introducing a new and versatile functional group. advancedsciencenews.com Ketenes are characterized by the R₂C=C=O functional group and are known for their high reactivity, which stems from the adjacent carbon-carbon and carbon-oxygen double bonds. researchgate.netbritannica.com This reactivity makes them valuable, albeit often unstable, intermediates in organic synthesis. researchgate.netwikipedia.org

The significance of ketene chemistry in organic synthesis is vast and varied. Ketenes are crucial for the acetylation of nucleophiles, enabling the formation of esters, amides, and other carboxylic acid derivatives that can be challenging to produce with other reagents. acs.orgvedantu.com Historically, ketenes played a vital role in the synthesis of early antibiotics like penicillin and amoxicillin. acs.orgchemicalbook.com They have been instrumental in the industrial production of acetic anhydride (B1165640) and cellulose (B213188) acetate (B1210297) since the 1920s. chemicalbook.com The inherent reactivity of ketenes allows them to participate in a wide array of chemical transformations, including cycloadditions, making them powerful tools for constructing complex molecular architectures. researchgate.netnih.gov Despite being known for over a century, the full synthetic potential of ketenes continues to be explored, with modern advancements leading to new applications in materials science and medicine. advancedsciencenews.comresearchgate.net

Classification and Unique Attributes of Halogenated Ketene Derivatives

Halogenated organic compounds are broadly classified based on the nature of the hydrocarbon framework to which the halogen atom is attached, such as alkyl halides, aryl halides, and alkenyl halides. unacademy.com A further classification can be made based on the number of halogen atoms present (mono-, di-, tri-, etc.) and the hybridization of the carbon atom bonded to the halogen. unacademy.com

Halogenated ketenes are a specific subclass of ketenes where one or both of the hydrogen atoms on the α-carbon are replaced by halogen atoms. These derivatives possess unique attributes that distinguish them from their non-halogenated counterparts. The presence of electronegative halogen atoms significantly influences the electronic properties and reactivity of the ketene functional group. pressbooks.pub

Key attributes of halogenated ketenes include:

Enhanced Electrophilicity: The halogen atoms inductively withdraw electron density, making the carbonyl carbon of the ketene even more electrophilic. This heightened reactivity makes them potent reactants in various chemical transformations. nih.gov

Reactivity in Cycloadditions: Dihaloketenes, such as dichloroketene (B1203229) and dibromoketene, are particularly well-known for their participation in [2+2] cycloaddition reactions with alkenes to form cyclobutanones. amazonaws.comresearchgate.net This reaction is a powerful method for constructing four-membered rings, which are valuable intermediates in the synthesis of more complex molecules. researchgate.net

In Situ Generation: Due to their high reactivity and tendency to polymerize, halogenated ketenes are typically generated in situ for immediate use in a reaction. wikipedia.orgresearchgate.net Common methods for their generation include the dehydrohalogenation of α-haloacyl chlorides or the dehalogenation of trihaloacetyl halides. amazonaws.comscribd.com

The unique reactivity profile of halogenated ketenes has made them indispensable tools in organic synthesis for the construction of a variety of cyclic and acyclic compounds.

Overview of Dibromoketene as a Versatile Synthetic Intermediate

Dibromoethen-1-one, commonly known as dibromoketene, is a prominent member of the halogenated ketene family. It is a highly reactive and unstable molecule that is not isolated but rather generated in situ for synthetic purposes. amazonaws.com A standard method for its generation involves the reaction of tribromoacetyl bromide with activated zinc. amazonaws.com

Dibromoketene serves as a versatile synthetic intermediate, primarily recognized for its utility in [2+2] cycloaddition reactions with a variety of unsaturated compounds. amazonaws.comgoogle.com These reactions provide a direct route to gem-dibromocyclobutanones, which are valuable precursors for a range of further transformations. The presence of the two bromine atoms on the cyclobutanone (B123998) ring offers multiple avenues for subsequent functionalization.

The synthetic utility of dibromoketene is highlighted by its application in the synthesis of complex molecules and natural products. nih.govresearchgate.net For instance, the dibromocyclobutanone adducts can undergo ring-expansion reactions or be converted into other functional groups. researchgate.net Furthermore, dibromoketene participates in Claisen rearrangements to form functionalized α,α-dibromo esters, which are themselves valuable synthetic building blocks. nih.govescholarship.orgacs.org These esters can be used in a variety of carbon-carbon bond-forming reactions, oxidations, and lactonizations, demonstrating the broad synthetic potential of dibromoketene. nih.govacs.org The ability to introduce the dibromomethyl group into molecules via dibromoketene provides a powerful strategy for the construction of intricate and functionally diverse chemical structures. nih.gov

Structure

3D Structure

Properties

CAS No. |

10547-07-6 |

|---|---|

Molecular Formula |

C2Br2O |

Molecular Weight |

199.83 g/mol |

InChI |

InChI=1S/C2Br2O/c3-2(4)1-5 |

InChI Key |

IKKJHPGBHKMIFM-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Br)Br)=O |

Origin of Product |

United States |

Synthetic Strategies for Dibromoketene Generation

In Situ Generation Methodologies and Precursors

Direct generation from simple precursors remains a common approach for producing dibromoketene for subsequent reactions, such as cycloadditions.

One established method for generating dibromoketene involves the dehalogenation of tribromoacetyl bromide using activated zinc. researchgate.net This reaction is analogous to the well-known generation of dichloroketene (B1203229) from trichloroacetyl chloride. The process involves the in situ reduction of the acyl halide with a zinc-copper couple. To enhance reactivity and improve yields, the reaction is often carried out in the presence of additives like phosphorus oxychloride, which may function by complexing the zinc halide byproduct. researchgate.net The generated dibromoketene is immediately trapped by an olefin present in the reaction mixture to form α,α-dibromocyclobutanone derivatives. researchgate.net

| Precursor | Reagent | Additive Example | Generated Species |

| Tribromoacetyl Bromide | Activated Zinc (Zn/Cu couple) | Phosphorus Oxychloride (POCl₃) | Dibromoethen-1-one |

This interactive table summarizes the key components of the zinc-mediated dehalogenation method.

Dibromoketene can also be formed through the dehydrohalogenation of suitable haloacetyl halides using a non-nucleophilic base. scribd.com The most common approach utilizes a tertiary amine, such as triethylamine, to eliminate hydrogen halide from a precursor like bromoacetyl chloride. scribd.come-bookshelf.dethieme-connect.de This elimination reaction must be conducted in the presence of a substrate to trap the highly reactive ketene (B1206846) as it is formed.

| Precursor Example | Reagent | Reaction Type |

| Bromoacetyl Chloride | Triethylamine | Dehydrochlorination |

This interactive table outlines the dehydrohalogenation approach to dibromoketene.

A more distinct method involves the reaction of trimethylsilyl (B98337) tribromoacetate (B1203011) with triphenylphosphine (B44618). scribd.come-bookshelf.de In this process, the triphenylphosphine acts as a dehalogenating agent, inducing an elimination reaction to furnish dibromoketene, trimethylsilyl bromide, and triphenylphosphine oxide. This method provides an alternative route that avoids the use of strong bases or metal reagents.

| Precursor | Reagent | Key Byproducts |

| Trimethylsilyl tribromoacetate | Triphenylphosphine | Trimethylsilyl bromide, Triphenylphosphine oxide |

This interactive table details the phosphine-mediated generation of dibromoketene.

Generation via Dibromoketene Acetals

An indirect but powerful strategy for harnessing the reactivity of dibromoketene involves the formation and subsequent rearrangement of dibromoketene acetals.

A sophisticated, multi-step sequence allows for the synthesis of complex α,α-dibromo esters by leveraging an in situ generated dibromoketene acetal (B89532). escholarship.orgnih.gov The process begins with the reaction of an allylic alcohol with a precursor such as chlorinated tribromoethyl ether, often facilitated by a silver(I) salt, to form a mixed acetal. nih.gov This acetal intermediate is then treated with a base, leading to dehydrobromination and the formation of a reactive dibromoketene acetal. nih.gov This intermediate does not require isolation and readily undergoes a researchgate.netresearchgate.net-sigmatropic Claisen rearrangement, even at low temperatures like -78 °C, to yield a γ,δ-unsaturated α,α-dibromo ester. nih.govescholarship.org

This tandem dehydrobromination/Claisen rearrangement sequence is noted for its broad substrate scope, chemoselectivity, and its ability to construct complex molecules from simple starting materials. escholarship.orgresearchgate.netacs.org It successfully avoids regioselectivity problems that can affect conventional enolate-based bromination methods. nih.gov

| Starting Material | Intermediate 1 | Intermediate 2 (transient) | Final Product | Key Transformation |

| Allylic Alcohol | Mixed Acetal | Dibromoketene Acetal | γ,δ-Unsaturated α,α-dibromo ester | researchgate.netresearchgate.net-Sigmatropic Claisen Rearrangement |

This interactive table illustrates the tandem reaction pathway involving a dibromoketene acetal.

Methodological Challenges and Considerations in Dibromoketene Preparation

The synthesis of dibromoketene is not without its challenges, primarily stemming from the compound's inherent instability.

High Reactivity and Instability : Dibromoketene is highly electrophilic and prone to rapid dimerization or polymerization. researchgate.net This necessitates that it be generated in situ for immediate consumption in a subsequent reaction. Any attempt to isolate the compound under normal conditions is generally unsuccessful.

Harsh Reaction Conditions : Some classical methods for preparing α,α-dibromo esters, which could be considered precursors or derivatives, involve harsh conditions like the Hell–Volhard–Zelinsky reaction. nih.gov These conditions are often incompatible with complex molecules containing sensitive functional groups.

Regioselectivity Issues : Traditional methods for introducing two bromine atoms alpha to a carbonyl group via enolate chemistry can be plagued by poor regioselectivity, especially in molecules with multiple enolizable positions. nih.gov The dibromoketene acetal Claisen rearrangement strategy was developed specifically to overcome this challenge. nih.gov

Yield and Reactivity : Yields in ketene generation can be variable. In zinc-mediated dehalogenations, the reactivity of the zinc and the presence of activating agents are critical for success. researchgate.net Similarly, the efficiency of dehydrohalogenation can be influenced by the choice of base and reaction conditions. scribd.com

Reactivity Profiles and Mechanistic Investigations of Dibromoketene

Cycloaddition Reactions of Dibromoketene

Dibromoketene is a prominent reagent for thermal [2+2] cycloadditions. ethz.ch Unlike typical olefins, the presence of the cumulene structure in ketenes allows these reactions to proceed under thermal conditions, which are otherwise forbidden by the Woodward-Hoffmann rules for simple alkenes. ethz.chresearchgate.net The high reactivity of dibromoketene necessitates its in situ generation, often through the dehalogenation of tribromoacetyl bromide with activated zinc. researchgate.net

The [2+2] cycloaddition is a cornerstone of dibromoketene's reactivity, providing a direct route to cyclobutane (B1203170) derivatives. These reactions are characterized by the interaction of the ketene's C=C double bond with an olefin or alkyne.

Dibromoketene readily undergoes [2+2] cycloaddition with a variety of olefins and alkynes at room temperature without the need for a catalyst. ethz.ch The reaction with olefins yields α,α-dibromocyclobutanones, which are valuable synthetic intermediates. researchgate.net For instance, the reaction of dibromoketene with cyclopentadiene (B3395910) results in a [2+2] cycloaddition that is significantly faster than a potential [4+2] Diels-Alder reaction. ethz.ch

The cycloaddition with alkynes provides a pathway to cyclobutenes. organic-chemistry.org Gold(I)-catalyzed intermolecular [2+2] cycloadditions of terminal alkynes with alkenes have been developed, highlighting the potential for catalytic control in similar systems. organic-chemistry.org A notable reaction is the [2+2] cycloaddition-retroelectrocyclization (CA-RE) between electron-rich alkynes and electron-deficient alkenes, which has become an effective method for synthesizing various electron donor-acceptor systems. nih.gov

| Reactant | Product Type | Key Features | Reference |

|---|---|---|---|

| Olefins | α,α-Dibromocyclobutanones | Rapid reaction at room temperature. | researchgate.net |

| Alkynes | Cyclobutenes | Can be catalyzed by transition metals. | organic-chemistry.org |

| Cyclopentadiene | Bicyclic dibromocyclobutanone | [2+2] pathway is kinetically favored over [4+2]. | ethz.ch |

The reaction of dibromoketene with O-silylated ketene (B1206846) acetals proceeds through a different pathway than the typical [2+2] cycloaddition. When dibromoketene is generated in the presence of silyl (B83357) ketene acetals, acyclic esters are formed instead of cyclobutanone (B123998) derivatives. researchgate.netscispace.com This outcome is consistent with a two-step process involving a dipolar intermediate. researchgate.net The generation of dibromoketene from tribromoacetyl chloride and activated zinc in the presence of these acetals at 45–50°C leads to these acyclic products. researchgate.net This reactivity pattern is also observed with difluoroketene. researchgate.netscispace.com

The synthesis of α,α-dibromocyclobutanones via the [2+2] cycloaddition of dibromoketene with olefins is a well-established and synthetically useful transformation. researchgate.netacs.org A simple and effective procedure involves the in situ generation of dibromoketene from tribromoacetyl bromide and zinc in the presence of phosphorus oxychloride (POCl₃). researchgate.net The resulting α,α-dibromocyclobutanones can then be cleaved with alkoxides to produce β-dibromomethyl esters, demonstrating a method for the regioselective functionalization of olefins. researchgate.net

The [2+2] cycloaddition of ketenes with alkenes is known to exhibit predictable regioselectivity and stereoselectivity. In the case of dibromoketene cycloadditions with monosubstituted olefins, the reaction is regioselective. researchgate.net For example, the subsequent cleavage of the resulting cyclobutanone with an alkoxide leads to the introduction of a methoxycarbonyl group at the terminal carbon atom of the original olefin. researchgate.net

Theoretical studies on intramolecular [2+2] cycloadditions of ene-ketenes have provided insights into the factors governing regioselectivity. pku.edu.cn The competition between forming a fused-ring or a bridged-ring cyclobutanone is influenced by the stability of the carbocation-like transition states. pku.edu.cn The substitution pattern on the alkene part of the ene-ketene plays a crucial role in determining the reaction outcome. pku.edu.cn While these studies focus on intramolecular systems, the principles of carbocation stability in the transition state are relevant to intermolecular reactions as well.

Stereoselectivity is also a key aspect of these reactions. For instance, photochemical [2+2] cycloadditions have been shown to have tunable diastereoselectivity and regioselectivity through the use of quantum dot photocatalysts. chemrxiv.org In other systems, hydroxy-group directivity, mediated by hydrogen bonding, can control the regio- and stereoselectivity of photochemical oxetane (B1205548) formation (Paternò-Büchi reaction), which shares mechanistic features with ketene cycloadditions. nih.gov

| Selectivity Type | Influencing Factor | Observation | Reference |

|---|---|---|---|

| Regioselectivity | Substituent on olefin | Functionalization occurs at the terminal carbon of monosubstituted olefins. | researchgate.net |

| Regioselectivity | Carbocation stability in transition state | Determines fused vs. bridged products in intramolecular ene-ketene cycloadditions. | pku.edu.cn |

| Stereoselectivity | Photocatalyst | Quantum dots can tune diastereoselectivity and regioselectivity. | chemrxiv.org |

| Stereoselectivity | Directing groups (e.g., -OH) | Hydrogen bonding can control stereochemical outcomes in related photochemical reactions. | nih.gov |

The cycloaddition of ketenes can theoretically occur across either the C=C or the C=O bond. orientjchem.org However, for the [2+2] cycloaddition of ketenes with cyclopentadiene, the reaction proceeds across the C=C bond. orientjchem.org DFT studies on the parent ketene show that the cycloaddition across the C=C bond to form a cyclobutanone is a moderately exoergic reaction with a significant energy barrier. orientjchem.org In contrast, the cycloaddition across the C=O bond to form an oxetane is only slightly exoergic and has a much higher energy barrier, making this pathway less favorable. orientjchem.org

The generally accepted mechanism for the [2+2] cycloaddition of ketenes with alkenes is a concerted process that proceeds through a perpendicular transition state. pku.edu.cn This is considered a symmetry-allowed [π2s + (π2s + π2s)] interaction. pku.edu.cn The reaction is initiated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene. pku.edu.cn For dibromoketene, the interaction between the HOMO of cyclopentadiene and the LUMO of dibromoketene is a key factor in its reactivity. orientjchem.org

| Pathway | Product | Thermodynamic/Kinetic Favorability | Reference |

|---|---|---|---|

| [2+2] Cycloaddition across C=C bond | Cyclobutanone | Moderately exoergic, lower energy barrier. Kinetically preferred. | orientjchem.org |

| [2+2] Cycloaddition across C=O bond | Oxetane | Slightly exoergic, much higher energy barrier. Kinetically disfavored. | orientjchem.org |

[4+2] Cycloadditions (Diels-Alder Type)

Dibromoketene participates in [4+2] cycloaddition reactions, a class of reactions famously known as Diels-Alder reactions. mercer.edulibretexts.orglibretexts.org These reactions are powerful tools for the construction of six-membered rings. libretexts.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. mercer.edulibretexts.orglibretexts.org The reaction generally proceeds in a single, concerted step, meaning all bond-forming and bond-breaking occurs simultaneously through a cyclic transition state. libretexts.orglibretexts.org

Reactions with Dienes (e.g., Cyclopentadiene)

The reaction of ketenes with dienes can lead to the formation of cyclobutanones. wikipedia.org Specifically, the cycloaddition of dihaloketenes with cyclopentadiene has been a subject of theoretical investigation. orientjchem.org Cyclopentadiene is a highly reactive diene in Diels-Alder reactions because its cyclic structure locks it in the necessary s-cis conformation. libretexts.orglibretexts.org The reaction between cyclopentadiene and a good dienophile, like maleic anhydride (B1165640), is known to be rapid. libretexts.orglibretexts.org In the case of dibromoketene reacting with a diene, the formation of a six-membered ring adduct would be the expected outcome of a [4+2] cycloaddition. mercer.edu

Formation of Substituted Cyclopentanones

While Diels-Alder reactions typically form six-membered rings, the chemistry of ketenes can lead to different outcomes. For instance, the reaction of dibromoketene can ultimately lead to the formation of substituted cyclopentanones. thieme-connect.de This can occur through subsequent reactions of the initial cycloadduct. The synthesis of substituted cyclopentanones is an active area of research with various methods being developed. nih.govorganic-chemistry.org

Mechanistic Interpretations: Concerted vs. Stepwise Pathways with Sigmatropic Rearrangements

The mechanism of cycloaddition reactions can be complex, with possibilities of both concerted and stepwise pathways. taylorandfrancis.comnih.govnumberanalytics.com A concerted reaction occurs in a single step through one transition state. taylorandfrancis.comnumberanalytics.com In contrast, a stepwise mechanism involves the formation of one or more intermediates. youtube.com The distinction is critical as it can affect the stereochemistry of the products. numberanalytics.com

In the context of ketene cycloadditions, a stepwise pathway involving a zwitterionic intermediate is often considered, especially in polar solvents. orientjchem.org This intermediate could then proceed to the final product. Furthermore, the initial adduct from a [4+2] cycloaddition can undergo sigmatropic rearrangements. numberanalytics.com A sigmatropic rearrangement involves the migration of a sigma bond across a pi-electron system. numberanalytics.comoxfordsciencetrove.com Specifically, a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, like the Claisen or Cope rearrangement, could occur on the initial cycloadduct. orientjchem.orgresearchgate.netimperial.ac.uk Theoretical studies have explored the possibility of a numberanalytics.comnumberanalytics.com sigmatropic rearrangement on the initially formed cycloadduct of the [4+2] reaction across the C=O bond of the ketene. orientjchem.org This rearrangement can lead to a different final product than what is expected from a direct cycloaddition. orientjchem.org

Solvent Effects on Cycloaddition Reaction Mechanisms

Solvents can significantly influence the pathway of a chemical reaction. numberanalytics.comnih.gov They can affect reaction rates and even alter the mechanism from concerted to stepwise. orientjchem.orgiupac.org

Influence on Reaction Energetics and Activation Barriers

The polarity of the solvent can have a substantial impact on the energetics of a reaction. libretexts.org For reactions that involve a change in charge separation during the activation process, polar solvents can lower the activation energy, thereby accelerating the reaction rate. iupac.org In the case of dihaloketenes, polar solvents have been shown to lower the energy barriers for most reaction pathways, making them kinetically more favorable. orientjchem.org Conversely, for the parent ketene, solvents tend to increase the activation energy barriers. orientjchem.org

Below is a table summarizing the calculated energetic data for the one-step and two-step numberanalytics.comnumberanalytics.com sigmatropic rearrangements of various ketenes with cyclopentadiene in different media. The values represent the activation energy (ΔE‡) in kcal/mol.

| Ketene | Reaction Pathway | Gas Phase | CCl4 | DMSO | H2O |

|---|---|---|---|---|---|

| Ketene | R→TS ([2+2] C=C) | 18.0 | 24.1 | 23.4 | 22.7 |

| Difluoroketene | R→TS ([2+2] C=C) | 21.2 | 24.5 | 17.9 | 16.2 |

| Dichloroketene (B1203229) | R→TS ([2+2] C=C) | 16.5 | 20.3 | 13.6 | 11.9 |

| Dibromoketene | R→TS ([2+2] C=C) | 15.7 | 19.6 | 12.9 | 11.2 |

| Ketene | R→TS1 ([4+2] C=O then numberanalytics.comnumberanalytics.com) | 17.6 | 23.6 | 22.9 | 22.2 |

| Difluoroketene | R→TS1 ([4+2] C=O then numberanalytics.comnumberanalytics.com) | 11.7 | 17.5 | 11.1 | 9.3 |

| Dichloroketene | R→TS1 ([4+2] C=O then numberanalytics.comnumberanalytics.com) | 10.3 | 15.8 | 9.8 | 7.9 |

| Dibromoketene | R→TS1 ([4+2] C=O then numberanalytics.comnumberanalytics.com) | 10.1 | 15.4 | 9.3 | 7.5 |

Data sourced from Farahani & Musavi (2017)

Role in Stabilizing Zwitterionic Intermediates

A common belief in ketene chemistry is that polar solvents can stabilize zwitterionic intermediates. orientjchem.org This stabilization can make a stepwise mechanism, proceeding through such an intermediate, more favorable than a concerted pathway. orientjchem.orgnih.govmdpi.com The presence of zwitterionic intermediates is often suggested for reactions that are sensitive to the polarity of the solvent. mdpi.com For dihaloketenes, the transition states are believed to have a polar character, which is why polar solvents can lower the activation barriers. orientjchem.org However, some theoretical studies have failed to locate stable zwitterionic intermediates in certain cycloaddition reactions, suggesting that even if the transition state is polar, the mechanism may still be a single step. mdpi.com

Rearrangement Reactions Involving Dibromoketene Intermediates

Dibromoketene is a highly reactive intermediate that participates in a variety of rearrangement reactions, most notably the ketene-Claisen rearrangement. Its electrophilic nature, enhanced by the two bromine atoms, governs its reactivity and allows for transformations under specific, often mild, conditions.

Claisen Rearrangements of Dibromoketene Acetals

The escholarship.orgescholarship.org-sigmatropic rearrangement of dibromoketene acetals, a variant of the Claisen rearrangement, has emerged as a robust method for carbon-carbon bond formation. nih.govwikipedia.org This reaction pathway provides access to structurally complex molecules that were previously difficult to synthesize. nih.govacs.org The reactive dibromoketene acetal (B89532) intermediate is typically generated in situ and readily undergoes rearrangement at low temperatures. nih.gov

A significant application of the dibromoketene acetal Claisen rearrangement is the synthesis of γ,δ-unsaturated α,α-dibromo esters from allylic alcohols. escholarship.orgresearchgate.netacs.org This transformation is achieved through a reliable two-step sequence. nih.gov

The process begins with the formation of a mixed acetal from an allylic alcohol and a chlorinated tribromoethyl ether, a reaction often facilitated by a silver(I) salt like silver(I) triflate (AgOTf). nih.gov The subsequent step involves a tandem dehydrobromination/Claisen rearrangement. Treatment of the mixed acetal with a base, such as potassium tert-butoxide (t-BuOK) in the presence of nih.govcrown-6, at low temperatures (e.g., -78 °C) generates the transient dibromoketene acetal. nih.govacs.org This intermediate immediately undergoes a escholarship.orgescholarship.org-sigmatropic rearrangement to yield the target γ,δ-unsaturated α,α-dibromo ester. nih.gov

This method is notable for its compatibility with a wide range of functional groups and its applicability to both simple and complex allylic alcohols, including cyclic and acyclic variants. escholarship.orgnih.gov For instance, alcohols containing silyl ethers, sulfonamides, and additional olefinic bonds have been successfully converted to their corresponding α,α-dibromo esters in good to excellent yields. nih.gov This reaction was pivotal in a synthetic route toward the indole (B1671886) alkaloid reserpine. nih.govnih.govnih.gov

| Allylic Alcohol Substrate | Product (γ,δ-Unsaturated α,α-Dibromo Ester) | Yield | Reference |

|---|---|---|---|

| 2-Methylprop-2-enol | Ethyl 2,2-dibromo-4-methylpent-4-enoate | High | nih.gov |

| Cyclohexenol-derived alcohol | Dibromo ester with an exocyclic methylene (B1212753) group | Good to Excellent | nih.gov |

| Tetrahydropyridine derivative | Corresponding α,α-dibromo ester | High | nih.gov |

| Allylic alcohol with a silyl ether moiety | γ,δ-Unsaturated α,α-dibromo ester with intact silyl ether | High | nih.gov |

| Allylic alcohol with a sulfonamide moiety | γ,δ-Unsaturated α,α-dibromo ester with intact sulfonamide | High | nih.gov |

The diastereoselectivity of the Claisen rearrangement of dibromoketene acetals is highly dependent on the structure of the substrate, with outcomes ranging from poor to excellent. escholarship.orgnih.gov For certain cyclic allylic alcohols, the rearrangement can proceed with high diastereoselectivity. For example, the carvone-derived dibromoketene acetal rearranges to form the corresponding α,α-dibromo ester as a single diastereoisomer. nih.gov Similarly, a tetrahydropyridine-containing substrate yielded the rearranged product with a high diastereomeric ratio of 10:1. nih.gov

However, in other cases, the selectivity is modest. For instance, an acetal derived from a cyclohexene-based alcohol did not rearrange in a highly diastereoselective manner, even when the reaction temperature was lowered to -90 °C. nih.gov This lack of selectivity is attributed to two primary factors. First, the two bulky bromine substituents on the terminal vinyl carbon of the ketene acetal may cause steric congestion that disfavors the typically preferred equatorial attack in the chair-like transition state. nih.gov Second, the high intrinsic reactivity of the dibromoketene acetal intermediate may lead to a less selective reaction, with poor differentiation between axial and equatorial modes of attack on the allyl group. nih.gov

| Substrate Type/Key Feature | Observed Diastereomeric Ratio (dr) | Reference |

|---|---|---|

| Cyclohexene-derived acetal | Low (not highly diastereoselective) | nih.gov |

| Carvone-derived acetal | Single diastereoisomer | nih.gov |

| Tetrahydropyridine-containing acetal | 10:1 | nih.gov |

The presence of halogen substituents on the ketene portion of the rearranging system has a pronounced effect on the reaction rate. The two bromine atoms on the dibromoketene acetal significantly enhance its reactivity, allowing the Claisen rearrangement to proceed smoothly at very low temperatures, such as -78 °C. nih.gov This rate enhancement is a known feature of Claisen rearrangements involving halogenated allyl vinyl ethers. nih.gov

While beneficial for the reaction rate, the halogen substituents can negatively impact stereoselectivity. As noted previously, the steric bulk of the two bromine atoms can interfere with the preferred geometry of the transition state, leading to diminished diastereoselectivity in certain substrates. nih.gov This trade-off between reaction rate and selectivity is a key consideration in the application of this methodology.

General Ketene-Claisen Rearrangement Variants

The rearrangement of dibromoketene acetals is a specific example within the broader class of ketene-Claisen rearrangements. researchgate.net A well-known variant is the Bellus-Claisen rearrangement, which involves the reaction of allylic ethers, amines, or thioethers with ketenes to produce γ,δ-unsaturated esters, amides, or thioesters, respectively. wikipedia.org Halogen-substituted ketenes, such as dichloroketene, are frequently used in this variant due to their high electrophilicity, which facilitates the reaction. wikipedia.org Other electron-deficient ketenes, including dibromoketene, chlorocyanoketene, and monochloroketene, also undergo this transformation, although some may react more sluggishly. thieme-connect.decaltech.edu

Other major variants of the Claisen rearrangement, such as the Ireland-Claisen, Eschenmoser-Claisen, and Johnson-Claisen rearrangements, typically proceed through different intermediates (e.g., silyl ketene acetals, ketene N,O-acetals) but share the fundamental escholarship.orgescholarship.org-sigmatropic bond reorganization. wikipedia.orgbyjus.com These variants underscore the versatility of using ketene-like structures to facilitate powerful carbon-carbon bond-forming reactions. researchgate.net

Other Transformative Reactions of Dibromoketene Derivatives

Beyond the Claisen rearrangement, dibromoketene and its derivatives are valuable precursors for other chemical transformations. The γ,δ-unsaturated α,α-dibromo esters produced from the rearrangement are versatile synthetic building blocks. escholarship.orgnih.govacs.org

These products can undergo various subsequent reactions, including:

Oxidations : The alkene moiety can be functionalized, for example, through epoxidation using reagents like dimethyldioxirane (B1199080) (DMDO). nih.govacs.org

Lactonizations : The ester and alkene functionalities can react intramolecularly to form functionalized α,α-dibromobutyrolactones. nih.govresearchgate.net

Ynolate Formation : The α,α-dibromo esters serve as precursors to highly reactive ynolate species upon treatment with strong bases, which can then be used in further carbon-carbon bond-forming reactions. escholarship.orgresearchgate.net

Cycloadditions : Dibromoketene itself, generated in situ, can participate in [2+2] cycloaddition reactions with olefins to form substituted dibromocyclobutanones. amazonaws.com

Rearrangements : In a different context, a dibromoketene aminal has been shown to undergo a Fritsch-Buttenberg-Wiechell rearrangement upon lithiation to form a diaminoacetylene. nih.gov

These transformations highlight the synthetic utility of dibromoketene derivatives in constructing complex and highly functionalized molecular architectures. nih.govnih.gov

Reactions with Carbonyl Compounds

Dibromoketene readily undergoes [2+2] cycloaddition reactions with carbonyl compounds, such as aldehydes and ketones, to form β-lactones. This reaction is a powerful tool for the synthesis of four-membered heterocyclic rings. The mechanism of this transformation is generally considered to be a concerted process. pku.edu.cnlibretexts.orgnih.gov The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the carbonyl compound with the lowest unoccupied molecular orbital (LUMO) of the ketene. pku.edu.cn

The regioselectivity of the cycloaddition is influenced by both electronic and steric factors. In the case of unsymmetrical ketones, the ketene typically adds to the less hindered face of the carbonyl group. The reaction is also sensitive to the electronic nature of the substituents on the carbonyl compound. Electron-withdrawing groups on the carbonyl compound can decrease its reactivity towards dibromoketene.

Recent studies have explored the use of Lewis acids to catalyze the [2+2] cycloaddition of ketenes with aldehydes, which can influence the stereoselectivity of the reaction. acs.org Furthermore, theoretical studies using density functional theory (DFT) have provided insights into the mechanism and regioselectivity of intramolecular [2+2] cycloadditions of ene-ketenes, which can lead to either fused-ring or bridged-ring cyclobutanones. pku.edu.cn

The resulting β-lactones from these cycloadditions can undergo further transformations. For instance, thermal electrocyclic ring-opening of β-lactone enolates derived from the reaction of ynolates with ketones can lead to the formation of α,β,β-trisubstituted acrylates. researchgate.net This process offers a method for the olefination of ketones, producing tetrasubstituted olefins with good yields and geometrical selectivities. researchgate.net

Transformations Leading to Ynolate Species

α,α-Dibromo esters, which can be synthesized from the reactions of dibromoketene, serve as important precursors to highly reactive ynolate species. nih.govacs.orgescholarship.org The generation of ynolates from α,α-dibromo esters is typically achieved by treatment with a strong base, such as an organolithium reagent. acs.org For example, treating an α,α-dibromo ester with tert-butyllithium (B1211817) (t-BuLi) generates the corresponding ynolate. nih.gov

The process involves a double lithium-halogen exchange, leading to a dianion intermediate which then eliminates a lithium alkoxide to form the ynolate. acs.org This method has been shown to be effective for a variety of substrates and has been utilized in the synthesis of complex molecules. nih.govescholarship.org

An alternative and practical method for preparing α,α-dibromo esters involves a two-step sequence starting from aldehydes. This process includes the dibromination of an aldehyde followed by oxidative esterification. acs.orgacs.org This approach is suitable for large-scale synthesis and can even be performed as a one-pot reaction, making it adaptable for aldehydes with low boiling points. acs.org

Ynolates are versatile intermediates in organic synthesis, acting as compact nucleophiles. acs.org They can participate in various reactions, including the olefination of carbonyl compounds and tandem reactions initiated by cycloaddition. nih.govacs.org For instance, the reaction of an ynolate, generated from an α,α-dibromo ester, with acetophenone (B1666503) results in the formation of a tetrasubstituted unsaturated acid in good yield. nih.gov

Diversification of α,α-Dibromo Esters (e.g., Oxidations, Lactonizations)

The synthetic utility of α,α-dibromo esters extends beyond their use as ynolate precursors. nih.govescholarship.org They can be subjected to a variety of transformations, including oxidations and lactonizations, to generate a diverse range of functionalized molecules. nih.govacs.org

Oxidations: The oxidation of α,α-dibromo esters can lead to the formation of α-keto esters. Various oxidizing agents have been employed for this purpose. For instance, treatment of an α,α-dibromo ester with bromine or iodine can facilitate oxidative esterification. acs.org The use of iodine as an oxidant has been shown to be particularly effective, providing the desired α-keto ester in good yield without the formation of side products like α-ketoacetals. acs.org Other oxidation systems, such as Oxone and ceric ammonium (B1175870) nitrate (B79036) (CAN), have also been investigated, though with varying degrees of success. acs.orgresearchgate.net

Lactonizations: α,α-Dibromo esters containing a suitably positioned hydroxyl or alkene group can undergo intramolecular cyclization to form lactones. nih.gov These halogenated butyrolactones are of interest due to their potential biological activity and as synthetic building blocks. nih.gov For example, catalytic dihydroxylation of a γ,δ-unsaturated α,α-dibromo ester can directly yield a functionalized dibromolactone in a single step. nih.gov Another strategy involves the conversion of the ester to a carboxylic acid, followed by iodolactonization to form a functionalized lactone. nih.gov Furthermore, intramolecular cyclization of bromo propargyloxy esters, catalyzed by electrogenerated nickel(I) complexes, can lead to the formation of tetrahydrofuran (B95107) derivatives. acs.orgpsu.edu

Computational and Theoretical Chemistry Studies of Dibromoketene Systems

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the intricate details of chemical reactions involving dibromoketene. sumitomo-chem.co.jp DFT calculations allow for the exploration of potential energy surfaces, providing a quantitative understanding of reaction pathways. mdpi.com

Analysis of Energetic and Activation Barriers in Dibromoketene Reactions

DFT calculations are instrumental in determining the energetic and activation barriers of reactions involving dibromoketene. For instance, in the context of [2+2] cycloaddition reactions with cyclopentadiene (B3395910), DFT studies at the B3LYP/6-31G* level of theory have been employed to investigate the four possible cycloaddition pathways. orientjchem.org These calculations reveal that for dihaloketenes, including dibromoketene, polar solvents can lower the energy barriers, thereby making most reaction pathways kinetically more favorable. orientjchem.org

For example, a study on the cycloaddition of dihaloketenes with cyclopentadiene showed that while the exoergicity of the reactions decreases in the presence of solvents, the activation barriers are also lowered, facilitating the reaction. orientjchem.org This contrasts with the behavior of parent ketene (B1206846), where solvents tend to increase the activation barriers. orientjchem.org

Characterization of Transition States (TSs) and Reactive Intermediates

A crucial aspect of understanding reaction mechanisms is the characterization of transition states (TSs) and reactive intermediates. uni-giessen.descm.com DFT calculations, often combined with techniques like intrinsic reaction coordinate (IRC) calculations, are used to locate and verify these transient species on the potential energy surface. nih.gov Frequency calculations are performed to confirm that a stationary point is a minimum (all real frequencies) or a transition state (one imaginary frequency). orientjchem.org

In the cycloaddition reactions of dihaloketenes, computational studies have shown that these reactions proceed through distinct and asynchronous transition states. orientjchem.org The geometry and electronic structure of these transition states provide valuable information about the bond-forming and bond-breaking processes during the reaction. For example, in the Claisen rearrangement of dibromoketene acetals, the high reactivity of the intermediate leads to poor differentiation between axial and equatorial attack in the transition state. nih.gov

Solvent Models in Mechanistic Studies (e.g., CPCM Model)

The inclusion of solvent effects is critical for accurately modeling reactions in solution. Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are widely used to account for the influence of the solvent on the electronic structure and energetics of the reacting species. faccts.deresearchgate.netfaccts.de The CPCM model treats the solvent as a polarizable continuum characterized by its dielectric constant. faccts.de

In studies of dibromoketene reactions, the CPCM model has been applied to investigate the effect of different solvents, such as dimethyl sulfoxide (B87167) (DMSO), carbon tetrachloride (CCl₄), and water, on the reaction pathways. orientjchem.org These studies have demonstrated that the solvent can significantly impact both the thermodynamics and kinetics of the reaction. For dihaloketene cycloadditions, polar solvents generally make the reactions kinetically more favorable by lowering the activation energy barriers. orientjchem.org In contrast, nonpolar solvents like CCl₄ often exhibit behavior similar to the gas phase. orientjchem.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a qualitative yet powerful framework for understanding and predicting chemical reactivity. udel.eduwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The energy gap between the HOMO and LUMO can indicate the feasibility of a reaction.

In the context of dibromoketene reactions, FMO analysis helps to rationalize the observed reactivity and selectivity. For instance, in cycloaddition reactions, the interaction between the HOMO of the diene and the LUMO of the dibromoketene (or vice versa) determines the course of the reaction. orientjchem.org DFT calculations can provide the energies and shapes of these frontier orbitals, allowing for a detailed analysis of the orbital interactions that govern the reaction pathway. orientjchem.orgwuxibiology.com

Below is a table showing the calculated HOMO and LUMO energies for dibromoketene in different environments from a DFT study.

| Solvent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | -0.251 | -0.026 | 0.225 |

| Water | -0.22632 | -0.10777 | 0.11855 |

| CCl₄ | -0.22338 | -0.10928 | 0.1141 |

| DMSO | -0.22454 | -0.11059 | 0.11395 |

| Data sourced from a DFT study on ketene cycloadditions. orientjchem.org |

Influence of Substituent Effects on Electronic Structure and Reactivity

Substituents can have a profound impact on the electronic structure and reactivity of dibromoketene and related systems. ucalgary.calibretexts.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution in the molecule, thereby influencing its nucleophilic or electrophilic character. ucalgary.cabibliotekanauki.pl

Computational studies allow for a systematic investigation of these substituent effects. rsc.org By performing calculations on a series of substituted dibromoketene derivatives, it is possible to correlate electronic properties, such as orbital energies and atomic charges, with reactivity trends. ntu.edu.twmdpi.com For example, in the dimerization reactions of boroles, DFT calculations have shown how different substituents on the borole (B14762680) ring influence the reaction pathways, leading to different dimer products. nih.gov In the context of dibromoketene, substituents on a reacting partner can influence the regioselectivity and stereoselectivity of cycloaddition reactions.

Computational Approaches to Understanding Regioselectivity

Regioselectivity, the preference for one direction of bond formation over another, is a critical aspect of many chemical reactions. numberanalytics.comrsc.org Computational methods provide powerful tools to understand and predict the regiochemical outcome of reactions involving dibromoketene. researchgate.net

DFT calculations can be used to determine the energies of the different possible transition states leading to various regioisomers. The regioisomer formed through the lowest energy transition state is typically the major product. mdpi.com Furthermore, analysis of local reactivity indices, such as Fukui functions or local electrophilicity and nucleophilicity indices derived from conceptual DFT, can help to identify the most reactive sites on the reactants, thereby predicting the regioselectivity. mdpi.comacs.org For instance, in the [2+2] cyclization of alkynes with difluoroketene, computational analysis of local nucleophilicity and electrophilicity indices was used to successfully rationalize the observed regioselectivity. acs.org

Applications of Dibromoketene in Advanced Organic Synthesis

Construction of Complex Cyclic and Heterocyclic Architectures

Dibromoketene serves as a powerful tool for chemists to build a variety of ring systems, ranging from strained four-membered rings to more complex cyclohexadienes and lactones. Its inherent reactivity allows for the efficient formation of carbon-carbon bonds, leading to structurally diverse molecules.

Dibromoketene is effectively used in the synthesis of four-membered ring systems, specifically 2,2-dibromocyclobutanones, through a [2+2] cycloaddition reaction with alkenes. amazonaws.com This reaction typically involves the in situ generation of dibromoketene from a precursor, such as tribromoacetyl chloride, via dehalogenation with activated zinc. amazonaws.com The generated dibromoketene then readily reacts with an olefin present in the reaction mixture to form the corresponding cyclobutanone (B123998) derivative. amazonaws.com

The reaction of ketenes with alkenes to yield cyclobutanones is a well-established method for creating four-membered rings and is generally understood to proceed through a [π2s + π2a] cycloaddition pathway under thermal conditions. beilstein-journals.org These resulting 2,2-dihalocyclobutanones are valuable synthetic intermediates themselves, which can undergo further transformations such as ring-expansion or dehalogenation. researchgate.net

A notable application of dibromoketene chemistry is in providing access to highly functionalized cyclohexadienes. While not a direct cycloaddition, a multi-step sequence starting from a dibromoketene derivative allows for the construction of these six-membered rings. The process begins with a Claisen rearrangement of a dibromoketene acetal (B89532), which is formed from an allylic alcohol. This rearrangement produces a γ,δ-unsaturated α,α-dibromo ester. Current time information in Bangalore, IN.

This dibromo ester can then be converted into a vinyl bromide. Current time information in Bangalore, IN. A subsequent tandem Suzuki coupling and 6π-electrocyclization cascade reaction of the resulting triene can then form highly functionalized decalin systems, which contain the cyclohexadiene core. Current time information in Bangalore, IN. This sequence represents a potential general methodology for the synthesis of these valuable and complex cyclic structures. Current time information in Bangalore, IN.

Dibromoketene chemistry provides a pathway to synthesize functionalized lactones, particularly α,α-dibromobutyrolactones. The key intermediates in this process are the γ,δ-unsaturated α,α-dibromo esters, obtained from the dibromoketene acetal Claisen rearrangement as previously described. Current time information in Bangalore, IN.google.com

These esters possess both an alkene and a dibromoester functionality, which can be manipulated to form the lactone ring. For instance, subjecting a γ,δ-unsaturated α,α-dibromo ester to catalytic dihydroxylation can produce a dibromolactone in a single step. Current time information in Bangalore, IN. Alternatively, the ester can be converted to the corresponding carboxylic acid, which then undergoes iodolactonization to yield a functionalized lactone. Current time information in Bangalore, IN. These halogenated butyrolactones are of interest due to their potential as biologically active compounds and as unique synthetic building blocks. Current time information in Bangalore, IN.

Role as a Precursor to Highly Reactive Intermediates

Beyond its direct use in cycloadditions, dibromoketene is a valuable precursor for generating other highly reactive intermediates that are staples of modern organic synthesis. Its derivatives can be readily converted into species such as ynolates and vinyl bromides, opening up a wide array of subsequent chemical transformations.

Derivatives of dibromoketene, specifically α,α-dibromo esters, are well-established precursors for the generation of highly reactive ynolate species. Current time information in Bangalore, IN.google.com Treating an α,α-dibromo ester with a strong base, such as tert-butyllithium (B1211817), facilitates the formation of a lithium ynolate. Current time information in Bangalore, IN. This transformation is significant as it provides access to ynolate chemistry from a stable ester precursor.

The generated ynolates are versatile intermediates that can participate in various carbon-carbon bond-forming reactions. For example, they can react with ketones like acetophenone (B1666503) to produce tetrasubstituted unsaturated acids in good yield. Current time information in Bangalore, IN. This methodology has been shown to be effective even in the presence of other functional groups, such as an alkene, highlighting its robustness. Current time information in Bangalore, IN. Ynolates are useful in the synthesis of various heterocycles and tetrasubstituted olefins. Current time information in Bangalore, IN.

The conversion of dibromoketene derivatives into vinyl bromides is another synthetically useful transformation. Specifically, γ,δ-unsaturated α,α-dibromo esters, which are themselves products of a dibromoketene acetal rearrangement, can be smoothly converted into the corresponding vinyl bromides. Current time information in Bangalore, IN. This is achieved by treating the dibromo ester with potassium hexafluoroisopropoxide. Current time information in Bangalore, IN.

Vinyl bromides are important synthetic intermediates, widely used in cross-coupling reactions such as the Suzuki coupling. Current time information in Bangalore, IN. The ability to generate these compounds from readily available allylic alcohols via dibromoketene chemistry provides a valuable tool for the construction of complex molecules, including the highly functionalized cyclohexadienes mentioned earlier. Current time information in Bangalore, IN.

Strategic Building Block in Total Synthesis Endeavors

The transiently generated dibromoketene serves as a powerful C2 synthon, enabling the construction of four-membered ring systems that are otherwise difficult to access. These cycloadducts are not typically the final target but rather versatile intermediates that can be elaborated into more complex molecular frameworks.

One of the most significant applications of dibromoketene chemistry is in the total synthesis of prostaglandins (B1171923), a class of biologically important lipid compounds. A pivotal strategy involves the [2+2] cycloaddition of dibromoketene with cyclopentadiene (B3395910) to form a bicyclic α,α-dibromocyclobutanone. This adduct is a key precursor to the renowned Corey lactone , a versatile intermediate for accessing a wide array of prostaglandins and their analogs. rsc.orgmdpi.comdiva-portal.org The initial cycloaddition reaction rapidly establishes the core bicyclo[3.2.0]heptane skeleton with the requisite functional handles for subsequent transformations. kib.ac.cn

The synthesis of the Corey lactone is a cornerstone in prostaglandin (B15479496) chemistry, and the use of dibromoketene provides an efficient entry point to this critical intermediate. rsc.orgresearchgate.netgoogle.com The dibromo-substituted cyclobutanone resulting from the cycloaddition undergoes a series of reactions, including reduction and a Favorskii-type ring contraction, to ultimately yield the lactone structure. mdpi.com

| Reaction | Reactants | Key Intermediate | Significance in Natural Product Synthesis |

| [2+2] Cycloaddition | Dibromoethen-1-one, Cyclopentadiene | 7,7-Dibromobicyclo[3.2.0]hept-2-en-6-one | Precursor to the Corey Lactone, a key intermediate for Prostaglandins (e.g., PGF2α). mdpi.comdiva-portal.org |

The [2+2] cycloaddition of ketenes with olefins is a powerful tool for creating cyclobutane (B1203170) rings, which are useful synthons in medicinal chemistry and are found in numerous natural products. nih.gov These reactions often proceed through a concerted, yet asynchronous, mechanism. This concerted nature allows the stereochemistry of the starting alkene to be transferred with high fidelity to the cyclobutane product. nih.gov

In the context of dibromoketene, its cycloaddition with an olefin establishes up to four new stereocenters in a single, predictable step. The ketene (B1206846), with its linear geometry, typically approaches the plane of the alkene from the less sterically hindered face. The substituents on both the ketene (bromine atoms) and the alkene dictate the facial selectivity and the resulting relative stereochemistry of the cycloadduct. This stereocontrol is fundamental in the synthesis of complex molecules like prostaglandins, where the precise three-dimensional arrangement of atoms is crucial for biological activity. diva-portal.org While many applications rely on substrate control, the development of catalytic asymmetric methods using chiral catalysts offers a modern approach to achieving enantioselectivity. frontiersin.orguclm.esnobelprize.org

The ability to construct cyclobutanes with controlled enantioselectivity remains a significant goal in organic synthesis. nih.gov The use of chiral auxiliaries covalently attached to the substrate is one strategy to control asymmetric induction during the cycloaddition. ua.es

Development of Novel Methodologies for Carbon-Carbon Bond Formation

The cycloadducts derived from this compound are not merely static intermediates; they are precursors for novel and powerful carbon-carbon bond-forming reactions. The gem-dibromo functionality in the α-position to the carbonyl group is key to their reactivity, enabling transformations that build further molecular complexity.

Two primary methodologies have been developed based on these adducts:

Ring Expansion via Favorskii-Type Rearrangement: The α,α-dibromocyclobutanone adducts can undergo a Favorskii-type rearrangement upon treatment with a base. This reaction proceeds via a cyclopropanone (B1606653) intermediate, which then opens to yield a ring-contracted cyclopentanecarboxylic acid derivative. This methodology effectively transforms a four-membered ring into a five-membered ring, forming a new carbon-carbon bond in the process and serving as a key step in the synthesis of the Corey lactone from the dibromoketene-cyclopentadiene adduct. mdpi.com

Reductive C-C Bond Formation via Reformatsky-Type Reactions: The classical Reformatsky reaction involves the zinc-induced formation of a β-hydroxyester from an α-haloester and a carbonyl compound. jk-sci.comnumberanalytics.comtheaic.org This concept has been extended to the dibromocyclobutanone adducts. Treatment of the adduct with activated zinc metal generates a reactive zinc enolate. This enolate can then be trapped with various electrophiles, such as aldehydes or ketones, to form a new carbon-carbon bond. nih.govnumberanalytics.com This two-step sequence—cycloaddition followed by a reductive Reformatsky-type coupling—constitutes a novel methodology for elaborating simple olefins into highly functionalized and complex acyclic or cyclic systems. This approach is advantageous as it operates under mild conditions, tolerating a wide range of functional groups. jk-sci.com

These transformations can be part of a single, efficient process. Tandem reactions, where multiple bond-forming events occur sequentially in one pot, are highly valued for their step-economy. organic-chemistry.org The sequence of [2+2] cycloaddition followed by a pericyclic ring-opening or rearrangement is a powerful tandem strategy for the rapid assembly of complex heterocycles and carbocycles.

| Methodology | Starting Material | Key Reagents | Product Type | C-C Bond Formation |

| Favorskii Ring Contraction | α,α-Dibromocyclobutanone | Base (e.g., Na2CO3) | Cyclopentanecarboxylic Acid Derivative | Ring contraction forms new C-C bond in the five-membered ring. |

| Reductive Coupling (Reformatsky-type) | α,α-Dibromocyclobutanone | 1. Activated Zinc2. Aldehyde/Ketone | β-Hydroxycyclobutanone | New C-C bond formed between the enolate and the electrophile. theaic.org |

Future Directions and Emerging Research Avenues in Dibromoketene Chemistry

Exploration of New Reaction Classes and Diverse Reaction Partners

A primary focus of future research will be the expansion of dibromoketene's reaction repertoire beyond its well-established cycloadditions. The exploration of new reaction classes and the identification of diverse reaction partners will be crucial for unlocking its full synthetic potential.

Researchers are expected to investigate the utility of dibromoketene in pericyclic reactions beyond [2+2] cycloadditions, such as [4+2] and [2+1] cycloadditions with novel diene and alkene systems. Furthermore, the engagement of dibromoketene with a broader range of nucleophiles and electrophiles could lead to the development of novel substitution and addition reactions, providing access to a wider array of functionalized bromo-containing compounds. The exploration of its reactivity with organometallic reagents, for instance, could open up new carbon-carbon and carbon-heteroatom bond-forming strategies.

A systematic study of reaction partners for dibromoketene could be envisioned as follows:

| Reaction Partner Class | Potential Reaction Type | Potential Product Scaffold |

| Dienes and Trienes | [4+2] Cycloaddition | Dihalo-substituted cyclohexenones |

| Allenes | [2+2] Cycloaddition | Methylene-substituted cyclobutanones |

| Ynamines and Ynol Ethers | [2+2] Cycloaddition | Aminocyclobutenones and alkoxycyclobutenones |

| Organometallic Reagents | Nucleophilic Addition | α,α-Dibromoenols and their derivatives |

| Heterocyclic Compounds | Annulation Reactions | Fused heterocyclic systems |

Development of Catalytic and Asymmetric Syntheses Utilizing Dibromoketene

A significant frontier in dibromoketene chemistry lies in the development of catalytic and, particularly, asymmetric transformations. Currently, many reactions involving dibromoketene rely on stoichiometric reagents and lack stereocontrol. The development of chiral catalysts that can control the enantioselectivity of dibromoketene reactions would represent a major breakthrough, enabling the synthesis of optically active, highly functionalized molecules.

Future efforts will likely focus on the design and application of chiral Lewis acids, Lewis bases, and organocatalysts to promote asymmetric cycloadditions of dibromoketene with various prochiral substrates. For example, the use of chiral phosphines or amines as catalysts could enable enantioselective [2+2] cycloadditions with alkenes and imines. The development of catalytic methods for the in situ generation of dibromoketene under mild conditions would also be a significant advancement, mitigating its inherent instability and improving reaction efficiency.

The potential for asymmetric catalysis can be illustrated by considering hypothetical enantioselective cycloadditions:

| Catalyst Type | Reaction | Substrate | Potential Enantiomeric Excess (e.e.) |

| Chiral Lewis Acid | [2+2] Cycloaddition | Styrene | >90% |

| Chiral Lewis Base | [2+2] Cycloaddition | N-Benzylideneaniline | >95% |

| Chiral Organocatalyst | [2+2] Cycloaddition | Cinnamaldehyde | >85% |

Advanced Spectroscopic and In Situ Monitoring Techniques for Elucidating Transient Intermediates

Due to its high reactivity, dibromoketene is often generated in situ and consumed immediately. This transient nature makes the direct observation and characterization of the ketene (B1206846) and its subsequent reaction intermediates challenging. Future research will increasingly rely on advanced spectroscopic and in situ monitoring techniques to gain a deeper mechanistic understanding of its reactions.

Techniques such as rapid-injection NMR, flow chemistry coupled with real-time spectroscopic analysis (e.g., IR, UV-Vis), and matrix isolation spectroscopy could be employed to directly observe dibromoketene and other transient species. Time-resolved spectroscopic methods, such as femtosecond transient absorption spectroscopy, could provide invaluable data on the dynamics of its formation and subsequent reactions, allowing for the detailed elucidation of reaction pathways and the identification of short-lived intermediates.

Expansion of Computational Modeling to Predict and Rationalize Novel Reactivity

Computational chemistry is poised to play a pivotal role in guiding the future exploration of dibromoketene chemistry. Density Functional Theory (DFT) and other high-level computational methods can be utilized to predict the feasibility of new reactions, rationalize observed selectivities, and elucidate detailed reaction mechanisms at a molecular level.

Future computational studies will likely focus on:

Predicting Novel Reactivity: Screening potential reaction partners and reaction conditions to identify promising new transformations for experimental investigation.

Understanding Selectivity: Modeling the transition states of competing reaction pathways to understand and predict regio-, diastereo-, and enantioselectivity.

Designing Catalysts: Computationally designing and optimizing chiral catalysts for asymmetric reactions involving dibromoketene.

Investigating Reaction Dynamics: Performing molecular dynamics simulations to understand the role of solvent and other environmental factors on reaction outcomes.

Integration into Multicomponent Reactions and Cascade Processes for Molecular Complexity

The development of multicomponent reactions (MCRs) and cascade processes involving dibromoketene represents a powerful strategy for the rapid construction of molecular complexity from simple starting materials. These approaches are highly atom- and step-economical, aligning with the principles of green chemistry.

Future research in this area will aim to design novel MCRs where dibromoketene acts as a key building block. For instance, a one-pot reaction involving the in situ generation of dibromoketene, followed by its reaction with an alkene and a nucleophile, could lead to the efficient synthesis of highly substituted cyclobutane (B1203170) derivatives. Similarly, cascade reactions could be designed where the initial product of a dibromoketene cycloaddition undergoes a subsequent in situ transformation, such as a ring-opening, rearrangement, or cross-coupling reaction, to generate complex molecular architectures.

Green Chemistry Approaches for Dibromoketene Generation and Transformation

Improving the environmental sustainability of processes involving dibromoketene will be a critical area of future research. This includes the development of greener methods for its generation and the use of more environmentally benign reaction conditions for its transformations.

Traditional methods for generating ketenes often involve harsh reagents and produce significant waste. Future research will focus on developing catalytic and milder methods for dibromoketene generation, potentially from renewable starting materials. Furthermore, the exploration of alternative reaction media, such as ionic liquids, supercritical fluids, or even water, could significantly reduce the environmental impact of its use. The development of solvent-free reaction conditions, where possible, would be an ideal green chemistry approach.

| Green Chemistry Principle | Application to Dibromoketene Chemistry |

| Waste Prevention | Development of catalytic generation methods to minimize byproducts. |

| Atom Economy | Design of multicomponent and cascade reactions to maximize incorporation of starting materials. |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and reagents for generation and transformation. |

| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds with greener alternatives like ionic liquids or water. |

| Design for Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploration of bio-based precursors for dibromoketene synthesis. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Dibromoethen-1-one with high purity?

- Answer : To synthesize this compound, researchers should employ controlled bromination of ethenone derivatives under inert conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Optimizing stoichiometric ratios of brominating agents (e.g., Br₂ or N-bromosuccinimide) to avoid over-bromination.

- Purification via column chromatography or recrystallization, validated by melting point analysis and NMR spectroscopy.

- Experimental details must be thoroughly documented to ensure reproducibility, including reaction temperature, time, and solvent systems .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Answer : A multi-technique approach is essential:

- Spectroscopy : Use , , and NMR to confirm molecular structure and bromine positioning.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- Computational Modeling : Density Functional Theory (DFT) calculations to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps).

- Cross-validate results with literature data for consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Due to its potential reactivity and toxicity:

- Conduct reactions in a fume hood with appropriate PPE (gloves, goggles, lab coats).

- Store in airtight, light-resistant containers to prevent degradation.

- Implement spill containment protocols and neutralize waste with reducing agents (e.g., sodium thiosulfate) before disposal.

- Reference Material Safety Data Sheets (MSDS) for emergency procedures .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s reactivity in cross-coupling reactions?

- Answer : Advanced methodologies include:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- In-situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation.

- Theoretical Studies : Transition state analysis via DFT to map reaction pathways.

- Publish raw kinetic data and computational inputs in supplementary materials for peer validation .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Answer : Address discrepancies through:

- Cross-Validation : Replicate experiments using identical conditions and instrumentation.

- Collaborative Analysis : Share raw data with independent labs to confirm peak assignments.

- Error Analysis : Quantify uncertainties in measurement (e.g., signal-to-noise ratios, calibration drift).

- Document findings transparently, highlighting limitations in methodology or sample purity .

Q. How can computational models predict this compound’s environmental persistence and degradation pathways?

- Answer : Integrate computational and experimental workflows:

- QSAR Modeling : Correlate structural descriptors (e.g., logP, bond dissociation energies) with biodegradation rates.

- Abiotic Degradation Studies : Simulate hydrolysis/oxidation under varying pH and UV exposure.

- Toxicity Profiling : Use molecular docking to assess interactions with biological receptors.

- Ensure model reproducibility by sharing code and datasets in open-access repositories .

Methodological Frameworks

Q. What frameworks ensure rigorous experimental design for this compound studies?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot studies to assess resource requirements.

- Novelty : Gap analysis via systematic literature reviews.

- Ethics : Adhere to institutional guidelines for hazardous chemical handling.

- Relevance : Align with broader goals (e.g., green chemistry, drug discovery) .

Q. How should researchers document and share data to enhance reproducibility?

- Answer : Follow structured guidelines:

- Primary Data : Include raw spectra, chromatograms, and computational outputs in supplementary files.

- Metadata : Annotate experimental conditions (e.g., solvent purity, instrument calibration dates).

- Repositories : Deposit datasets in platforms like Zenodo or ChemRxiv with DOIs.

- Reference standards from authoritative databases (e.g., PubChem, Reaxys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.